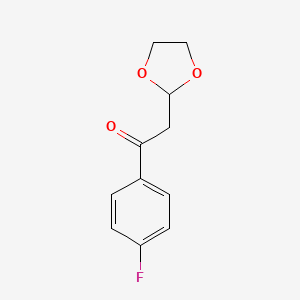
2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone, commonly referred to as 2-Fluoro-1,3-dioxolane, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether with a dioxolane ring structure, and is a colorless liquid at room temperature. It is used as a starting material in organic synthesis, and has been studied extensively in the scientific research field. It is also known to have pharmacological and toxicological properties, and has been used in the development of drugs and other pharmaceutical agents.
Aplicaciones Científicas De Investigación
Synthesis and Formation of Complexes
Research by Canpolat and Kaya (2005) explored the synthesis of new vic-dioxime complexes derived from 1,3-dioxolan derivatives. Their study highlighted the formation of mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), suggesting potential applications in coordination chemistry. The structural assignments were supported by a variety of analytical methods, including IR, NMR, and UV–Visible spectroscopy (Canpolat & Kaya, 2005).
Photoinduced Alkylation for Synthesis of Diketones
Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method presents an alternative for synthesizing 1,4-diketones via radicals, showcasing the versatility of 1,3-dioxolan derivatives in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).
Intermediate in Fungicide Synthesis
Xie Wei-sheng (2007) described the synthesis of an intermediate crucial for the production of the fungicide difenoconazole, employing a derivative similar to the compound . The process outlined involves bromination and ketal reaction, demonstrating the compound's utility in the synthesis of agricultural chemicals (Xie Wei-sheng, 2007).
Antimicrobial and Antifungal Activities
A study by Pejchal et al. (2015) synthesized novel amides from 1,3-benzothiazole derivatives, showing comparable antibacterial and antifungal activities to standard medicines. This research suggests that derivatives of the compound could have significant biological activities (Pejchal, Pejchalová, & Růžičková, 2015).
Fungicidal Activity of Pyrazole Derivatives
Mao, Song, and Shi (2013) reported the synthesis of pyrazole derivatives showing moderate to excellent fungicidal activity against specific fungal strains. The study illustrates the potential of 1,3-dioxolan derivatives in developing new fungicides (Mao, Song, & Shi, 2013).
Characterization and Applications in Material Science
The direct fluorination of 1,3-dioxolan-2-one to produce fluorinated derivatives for lithium battery applications was successfully demonstrated by Kobayashi et al. (2003). This research underscores the relevance of such compounds in the development of materials for energy storage technologies (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYSYRGGRVDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



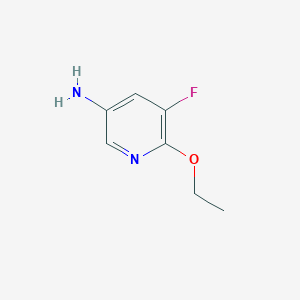
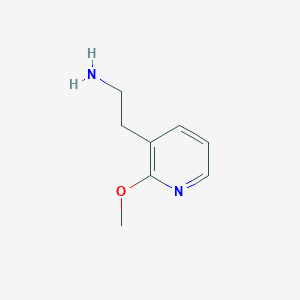


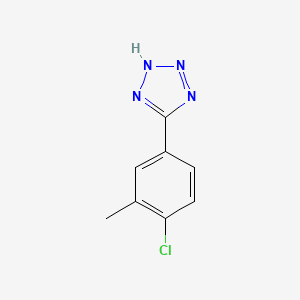
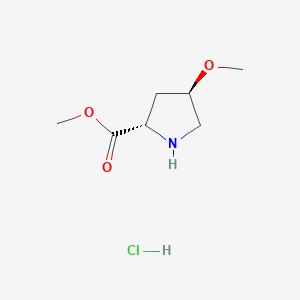
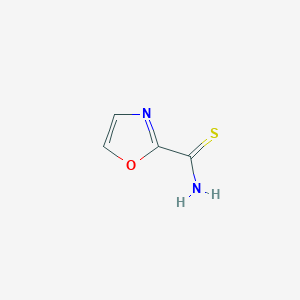
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
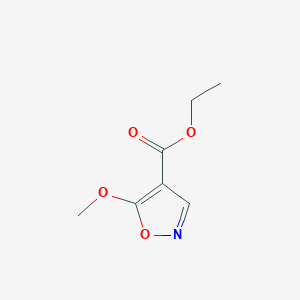
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
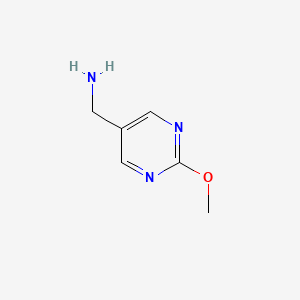
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
